1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-prop-2-enylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h2-6,8H,1,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSNSQJYXCXGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown These effects would be dependent on the compound’s targets and mode of action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and cellular environment.
Biochemical Analysis
Biochemical Properties
1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure. The nature of these interactions often involves binding to specific sites on the protein, leading to inhibition or activation of the protein’s function. This compound’s ability to destabilize tubulin polymerization highlights its potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells, it has been shown to exhibit antiproliferative effects. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization. This inhibition disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. Its stability in various experimental conditions needs to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to severe cellular damage and organ toxicity. Therefore, determining the optimal dosage is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety. Understanding these pathways is essential for optimizing its use in therapeutic settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Its localization and accumulation within different cellular compartments can significantly impact its function and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
1-(Prop-2-en-1-yl)-1H-indole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
Indole derivatives, including this compound, have been associated with various biological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The following sections detail these activities, supported by case studies and research findings.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of indole derivatives. For instance:
- In Vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. Specifically, derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 .
Antiviral Activity
The antiviral properties of indole derivatives have also been explored:
- HIV Inhibition : Indole derivatives have been identified as effective inhibitors of HIV-1 integrase. Structural modifications at specific positions on the indole core significantly enhanced their inhibitory effects. For example, a derivative with an IC50 value of 0.13 μM was developed through optimization strategies that improved binding interactions within the integrase active site .
Antihypertensive Effects
Another notable activity is the antihypertensive effect :
- Angiotensin II Receptor Antagonism : Novel derivatives of indole-3-carboxylic acid exhibited high affinity for the angiotensin II receptor (AT1 subtype), demonstrating significant blood pressure-lowering effects in spontaneously hypertensive rats. One compound achieved a maximum decrease in blood pressure of 48 mm Hg after oral administration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of indole derivatives:
| Modification | Effect on Activity | IC50 Value (μM) |
|---|---|---|
| C3 Long Branch Addition | Increased hydrophobic interactions | 0.13 |
| C6 Halogenation | Enhanced π-π stacking with viral DNA | 1.05 - 1.70 |
| Hydrolysis of Carboxylate | Improved integrase inhibition | Not specified |
These modifications indicate that strategic alterations at specific positions can lead to enhanced biological activity.
Case Studies
Several case studies illustrate the promising applications of indole derivatives:
- Antitumor Activity : A study reported that certain indole-based compounds exhibited enhanced apoptotic activity through mechanisms involving the inhibition of anti-apoptotic proteins in cancer cells .
- Antimicrobial Properties : Indole derivatives have shown broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Research has indicated that some indole compounds can significantly reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Indole derivatives, including 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid, have been shown to exhibit significant anticancer properties. A study investigated a series of indole-based compounds for their activity against human cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). The results indicated promising anti-tumor activity, suggesting that this compound could serve as a scaffold for developing new anticancer agents .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of indole derivatives. For instance, compounds derived from indole-3-carboxylic acid exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives demonstrated effectiveness comparable to standard antibiotics against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Indole compounds have also been studied for their anti-inflammatory properties. The synthesis of various indole derivatives has shown that they can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Agricultural Applications
Herbicidal Activity
The compound has been evaluated for its herbicidal potential, particularly as an auxin mimic. A study reported the synthesis of novel indole-3-carboxylic acid derivatives that acted as antagonists to the auxin receptor protein TIR1. These compounds demonstrated excellent herbicidal activity with inhibition rates ranging from 60% to 97% on various weed species, indicating their potential use in agricultural weed management .
Biochemical Applications
Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between this compound and biological targets. These studies revealed significant binding affinities with proteins involved in critical biological processes, suggesting its utility in drug design and development .
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The allyl group in the target compound provides a balance between steric bulk and lipophilicity, whereas fluorinated or aromatic substituents (e.g., 4-fluorobenzyl) introduce metabolic stability and enhanced receptor binding in bioactive analogs .
- Synthetic Flexibility : Most derivatives are synthesized via alkylation of indole-3-carboxylic acid precursors, but reaction conditions (e.g., temperature, solvent) vary with substituent type. For example, fluorinated alkyl chains require careful handling due to their electrophilic reactivity .
Physicochemical and Stability Comparisons
Stability Notes:
- The allyl group in the target compound may confer susceptibility to oxidation due to its unsaturated nature, whereas fluorinated analogs exhibit greater stability .
Preparation Methods
Indirect Multi-Step Synthesis via N-Isopropenylindoline Intermediate
-
- Initial preparation of an N-isopropenylindoline intermediate.
- Oxidation to the corresponding indole.
- Introduction of a methoxycarbonyl group at position 3 in the final step.
-
- This route involves five stages with an overall yield of approximately 60%.
- The key step is the formation of the N-isopropenylindoline, which upon oxidation yields the indole core.
- The methoxycarbonyl group is introduced last, allowing for better regioselectivity and functional group tolerance.
-
- The overall yield is moderate to good (60%).
- Reaction conditions require careful control of oxidation and substitution steps to avoid side reactions.
Extended Multi-Step Synthesis via N-(1-ethoxycarbonyl)ethyl Substituent
-
- Preliminary transformation of an N-(1-ethoxycarbonyl)ethyl substituent in the N-indole to N-isopropenyl.
- Introduction of the methoxycarbonyl substituent at position 3.
-
- This strategy involves seven stages with an overall yield of about 22%.
- It is more complex and less efficient but allows for structural modifications at the nitrogen substituent.
-
- Lower overall yield (22%) due to the longer sequence and more reaction steps.
- Suitable when specific N-substituents are required.
Representative Synthetic Route with Reaction Conditions
| Step | Reactants & Reagents | Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl α-formyl-(o-bromophenyl)acetate + 1-methylbutyn-3-yl-2-amine | Reflux in methanol | Enamine intermediate (no purification) | N/A | Intermediate for cyclization |
| 2 | Enamine + CuI (5 mol %), K3PO4 (2 equiv.) | 80°C, 10-20 h | N-isopropenyl indole | 36 | Slow reaction, moderate yield |
| 3 | Same as step 2 | 140°C, prolonged time | N-isopropenyl indole | 50 | Increased temperature improves yield |
| 4 | Oxidation of N-isopropenylindoline | Specific oxidizing agent | Indole with N-propenyl substituent | N/A | Prepares for carboxylation at position 3 |
| 5 | Introduction of carboxylic acid group at C-3 | Methoxycarbonylation or hydrolysis | This compound | Overall ~60% (multi-step) | Final target compound synthesis |
Summary Table of Preparation Methods
| Method Type | Key Features | Number of Steps | Overall Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Multi-step via N-isopropenylindoline | Oxidation and methoxycarbonylation steps | 5 | ~60% | Moderate yield, well-established | Multi-step, time-consuming |
| Extended multi-step via N-(1-ethoxycarbonyl)ethyl | Longer sequence, functional group transformations | 7 | ~22% | Allows diverse substitutions | Low yield, complex |
| CuI-catalyzed Ullmann cyclization | Enamine intermediate, copper catalysis | 3-4 | 36-50% (cyclization step) | Novel, simpler, fewer steps | Requires high temperature, longer reaction time |
Q & A
Q. What are the standard synthetic protocols for 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid?
The synthesis typically involves reacting a dihydroindole precursor with acryloyl chloride or acrylate esters under basic conditions. For example, sodium acetate in acetic acid is used as a catalyst to facilitate condensation reactions. Refluxing for 2.5–3 hours under controlled temperatures (e.g., 80–100°C) is common to achieve optimal yields . Variations in substituent positions may require adjusting stoichiometry or reaction time.
Q. How is the compound characterized for structural confirmation and purity?
Key analytical techniques include:
Q. What safety protocols are recommended for handling this compound?
Due to its reactive acryloyl group, use personal protective equipment (PPE), including gloves and goggles. Work in a fume hood to avoid inhalation, and store the compound in a cool, dry environment away from light. Neutralize acidic byproducts with dilute NaOH before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst screening : Test alternatives to sodium acetate (e.g., K₂CO₃) to reduce side reactions.
- Solvent optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Temperature control : Lower temperatures (e.g., 60°C) may reduce decomposition of the acryloyl group .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Q. What computational tools are used to predict biological interactions of this compound?
- Molecular docking : Utilize the compound’s SMILES string (
C=CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O) and InChIKey (PPYMTSWPJJZQMD-UHFFFAOYSA-N) for virtual screening against target proteins (e.g., enzymes in indole metabolism) . - DFT calculations : Analyze electron density maps to predict reactivity at the C3-carboxylic acid and prop-2-en-1-yl groups .
Q. How does the compound’s structure influence its biological activity?
The prop-2-en-1-yl group enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes. The indole-3-carboxylic acid moiety mimics natural substrates (e.g., tryptophan derivatives), facilitating interactions with receptor pockets. Comparative studies with methylated or halogenated analogs show reduced activity, highlighting the importance of the free carboxylic acid group .
Q. How can contradictory data from synthetic byproducts be resolved?
- Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., over-acylated derivatives).
- Mechanistic studies : Monitor reaction progress via in-situ IR to identify steps prone to side reactions (e.g., dimerization at the acryloyl group) .
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables affecting purity .
Methodological Challenges and Solutions
Q. What strategies mitigate hydrolysis of the acryloyl group during synthesis?
Q. How can regioselectivity be controlled during functionalization of the indole core?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
